molecular formula C26H24N2OS B2728295 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide CAS No. 1235286-42-6

3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B2728295
CAS No.: 1235286-42-6
M. Wt: 412.55
InChI Key: BQCSACAQRSOBBF-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the amide bond: This can be achieved by reacting a carboxylic acid derivative with an amine.

    Introduction of the pyridin-2-ylmethyl and thiophen-3-ylmethyl groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,3-diphenylpropanamide: Lacks the pyridin-2-ylmethyl and thiophen-3-ylmethyl groups.

    N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide: Lacks the diphenyl groups.

Properties

IUPAC Name

3,3-diphenyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2OS/c29-26(17-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23)28(18-21-14-16-30-20-21)19-24-13-7-8-15-27-24/h1-16,20,25H,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCSACAQRSOBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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